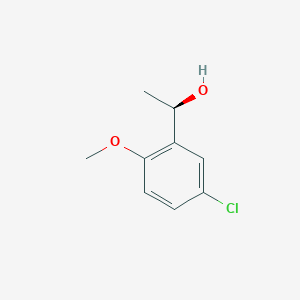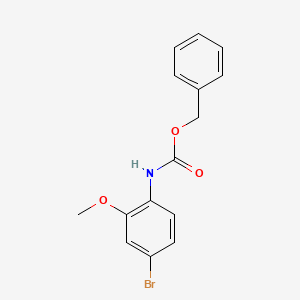
benzyl N-(4-bromo-2-methoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is characterized by the presence of a benzyl group, a bromine atom, and a methoxy group attached to a phenyl ring, making it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-(4-bromo-2-methoxyphenyl)carbamate typically involves the reaction of benzyl chloroformate with 4-bromo-2-methoxyaniline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
化学反応の分析
Types of Reactions
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a phenyl carbamate.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 4-bromo-2-methoxybenzoic acid.
Reduction: Formation of benzyl N-(2-methoxyphenyl)carbamate.
Substitution: Formation of various substituted phenyl carbamates depending on the nucleophile used.
科学的研究の応用
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a protecting group for amines, allowing for selective reactions on other functional groups.
Biology: Investigated for its potential use in the development of enzyme inhibitors. Carbamates are known to inhibit cholinesterase enzymes, making them useful in studying enzyme kinetics and mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate. Carbamate derivatives have been studied for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of agrochemicals and pesticides. Carbamates are known for their insecticidal properties and are used in formulations to protect crops from pests.
作用機序
The mechanism of action of benzyl N-(4-bromo-2-methoxyphenyl)carbamate involves its interaction with specific molecular targets. In biological systems, carbamates inhibit enzymes by forming a covalent bond with the active site serine residue. This prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity. The bromine and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity towards different enzymes.
類似化合物との比較
Benzyl N-(4-bromo-2-methoxyphenyl)carbamate can be compared with other similar compounds such as:
Benzyl N-(4-bromo-3-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of a methoxy group. This substitution can affect the compound’s reactivity and biological activity.
Benzyl N-(4-bromo-2-fluorophenyl)carbamate: Another similar compound with a fluorine atom in place of the methoxy group. The presence of fluorine can enhance the compound’s stability and lipophilicity.
Benzyl N-(4-bromo-2-hydroxyphenyl)carbamate: Contains a hydroxyl group instead of a methoxy group. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
330792-79-5 |
|---|---|
分子式 |
C15H14BrNO3 |
分子量 |
336.18 g/mol |
IUPAC名 |
benzyl N-(4-bromo-2-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H14BrNO3/c1-19-14-9-12(16)7-8-13(14)17-15(18)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18) |
InChIキー |
RXCSCONZKZKUBD-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)Br)NC(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




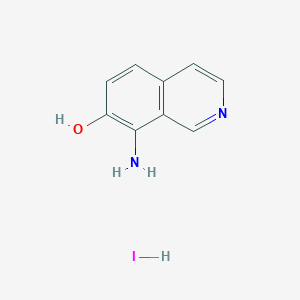
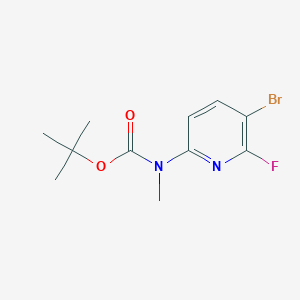
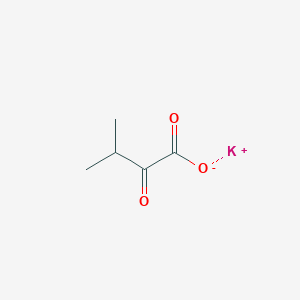
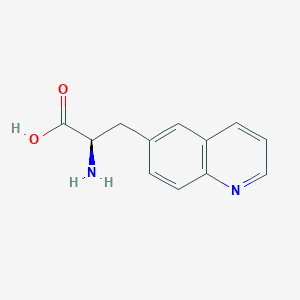

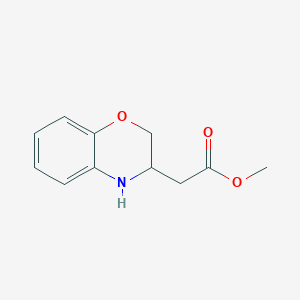
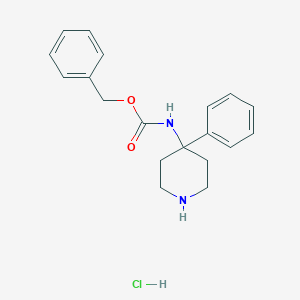
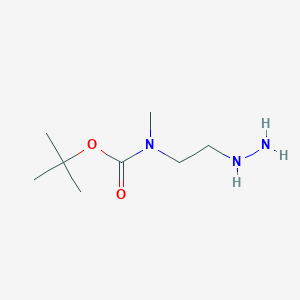
![4-({[(Tert-butoxy)carbonyl]amino}(phenyl)methyl)benzoic acid](/img/structure/B13501899.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2,3,4,5-tetrafluorophenyl)propanoic acid](/img/structure/B13501910.png)
![tert-butyl N-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B13501923.png)
